molecular formula C8H9NO3 B14831406 2-(Aminomethyl)-5-hydroxybenzoic acid CAS No. 1243285-61-1

2-(Aminomethyl)-5-hydroxybenzoic acid

Cat. No.: B14831406
CAS No.: 1243285-61-1
M. Wt: 167.16 g/mol
InChI Key: KLQQEEOYGHFWQG-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-hydroxybenzoic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1243285-61-1

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(aminomethyl)-5-hydroxybenzoic acid

InChI

InChI=1S/C8H9NO3/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3,10H,4,9H2,(H,11,12)

InChI Key

KLQQEEOYGHFWQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)CN

Origin of Product

United States

Contextualization Within the Broader Landscape of Aminomethylbenzoic Acid Derivatives

Aminomethylbenzoic acid derivatives are a class of compounds characterized by a benzoic acid core substituted with an aminomethyl (-CH₂NH₂) group. The position of this group on the aromatic ring (ortho, meta, or para) significantly influences the molecule's chemical properties and biological activity. These compounds are recognized for their bifunctional nature, possessing both a carboxylic acid and an amino group, which makes them valuable as linkers or building blocks in organic synthesis. nbinno.com

A prominent member of this family is 4-(aminomethyl)benzoic acid (PAMBA). Due to its structural features, it serves as a key intermediate in the synthesis of more complex molecules, including anticoagulants and peptide mimetics, which are compounds designed to mimic peptides. nbinno.com The ability of the carboxyl and aminomethyl groups to participate in diverse chemical reactions allows for their use in creating targeted therapeutics and in polymer modification. nbinno.com The research into aminomethylbenzoic acid derivatives often focuses on their utility in medicinal chemistry and materials science, where their rigid aromatic core and reactive functional groups can be exploited to design molecules with specific functions.

Significance of the Hydroxybenzoic Acid Scaffold in Contemporary Chemical Research

The hydroxybenzoic acid scaffold is a fundamental structural motif in a vast number of organic compounds found in nature and synthesized in the laboratory. nih.gov These molecules, characterized by a benzene (B151609) ring bearing both a hydroxyl (-OH) and a carboxyl (-COOH) group, are of great importance in pharmacochemistry and pharmaceutical sciences. ppor.az Their derivatives are noted for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antialgal properties. nih.govppor.az

The versatility of the hydroxybenzoic acid framework allows for chemical modifications, such as the addition of various functional groups to the benzene ring, to create derivatives with enhanced or novel therapeutic properties. mdpi.com For example, researchers have developed derivatives of 2-hydroxybenzoic acid that act as selective inhibitors for SIRT5, a sirtuin deacetylase enzyme implicated in metabolic pathways and cancer, highlighting the scaffold's potential as a "warhead" for designing targeted inhibitors. nih.gov The widespread presence of this scaffold in plant metabolites also makes it a subject of interest in phytotherapy and the development of nature-inspired drugs. ppor.az

Overview of Research Trajectories for 2 Aminomethyl 5 Hydroxybenzoic Acid and Its Analogs

Established Synthetic Routes and Mechanistic Considerations

The construction of this compound can be achieved via several plausible and well-established synthetic pathways. These routes focus on introducing the aminomethyl group (-CH₂NH₂) ortho to the carboxylic acid function on a 5-hydroxylated benzene (B151609) ring.

Route A: Reductive Amination of a Formyl Precursor A primary and highly effective method involves the reductive amination of a key intermediate, 5-formylsalicylic acid (also known as 2-hydroxy-5-formylbenzoic acid). nih.gov

Mechanism: This reaction proceeds through the initial formation of a Schiff base (imine) intermediate from the condensation of the aldehyde group of 5-formylsalicylic acid with an ammonia (B1221849) source. This imine is then reduced in situ to the corresponding primary amine.

Reaction Conditions: The process is typically carried out using a source of ammonia, such as ammonium (B1175870) acetate (B1210297) or aqueous ammonia, and a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices as they selectively reduce the imine in the presence of the aldehyde. The reaction is generally performed in a protic solvent like methanol (B129727) or ethanol.

Route B: Nucleophilic Substitution of a Halomethyl Intermediate Another established strategy is the amination of a halomethyl derivative. This two-step process begins with the synthesis of a 2-(halomethyl)-5-hydroxybenzoic acid intermediate.

Mechanism: The first step involves the radical halogenation of a methyl group precursor, such as 5-hydroxy-2-methylbenzoic acid. Subsequent reaction with an amine nucleophile, typically ammonia, displaces the halide to form the aminomethyl group. To avoid side reactions like the formation of secondary and tertiary amines, methods like the Gabriel synthesis, using phthalimide (B116566) as an ammonia surrogate, can be employed, followed by hydrolysis to release the primary amine. A patent describing the synthesis of aminomethylbenzoic acid highlights the use of urotropine as a catalyst in the amination of chloromethyl benzoic acid, which can improve yields and reduce byproduct formation. google.com

Reaction Conditions: Radical bromination of the methyl group can be initiated using N-bromosuccinimide (NBS) with a radical initiator like AIBN in a non-polar solvent. The subsequent amination is often performed in a polar solvent with an excess of ammonia or using a protected amine equivalent.

Route C: Reduction of a Nitrile Intermediate A third viable route involves the chemical reduction of a nitrile (cyano) group. This requires the initial synthesis of 2-cyano-5-hydroxybenzoic acid.

Mechanism: The nitrile group is a versatile precursor to primary amines. Its reduction can be accomplished through catalytic hydrogenation or with chemical reducing agents.

Reaction Conditions: Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is a common industrial method. Alternatively, powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent can effectively reduce the nitrile to the aminomethyl group.

Table 1: Comparison of Established Synthetic Routes

Route Key Precursor Key Transformation(s) Advantages Challenges
A 5-Formylsalicylic acid Reductive Amination High selectivity, mild conditions Precursor synthesis may require multiple steps
B 5-Hydroxy-2-methylbenzoic acid Halogenation, Nucleophilic Substitution Utilizes common starting materials Potential for over-alkylation (di- and tri-alkylation of amine), harsh halogenation conditions
C 2-Cyano-5-hydroxybenzoic acid Nitrile Reduction Clean conversion to primary amine Use of hazardous reagents (e.g., LiAlH₄), synthesis of nitrile precursor can be complex

Development of Novel and Efficient Synthetic Pathways

Modern synthetic chemistry continually seeks to develop more efficient, selective, and sustainable methods. For the synthesis of this compound, novel pathways could leverage advancements in catalysis and process chemistry.

Biocatalysis: The use of enzymes to catalyze specific transformations offers high selectivity under mild, aqueous conditions. mdpi.com A potential biocatalytic route could involve an engineered transaminase enzyme capable of converting a keto-acid precursor into the desired amino acid derivative. This approach is increasingly used in pharmaceutical synthesis to produce chiral amines with high enantiomeric purity. worldpharmatoday.com

Flow Chemistry: Performing multi-step syntheses in continuous flow reactors can enhance safety, improve reaction control, and increase throughput. The synthesis of the target molecule could be streamlined by integrating precursor formation, amination, and purification into a continuous process, reducing manual handling and waste generation. tandfonline.com

Principles of Green Chemistry Applied to the Synthesis of this compound

Applying the principles of green chemistry is crucial for developing sustainable synthetic processes in the pharmaceutical and chemical industries. worldpharmatoday.comnih.gov The synthesis of this compound can be optimized to minimize environmental impact.

Atom Economy: The reductive amination pathway (Route A) generally offers a higher atom economy compared to the halomethyl substitution route (Route B), which generates stoichiometric amounts of halide salts as byproducts.

Use of Safer Solvents: Traditional organic solvents can be replaced with greener alternatives. For instance, using water as a solvent, especially in biocatalytic or phase-transfer catalyzed reactions, significantly reduces the environmental footprint. tandfonline.com Supercritical fluids like CO₂ also represent a viable, though technically demanding, alternative.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalytic hydrogenation for nitrile reduction (Route C) is preferable to using metal hydrides, which require quenching and generate significant waste. Similarly, developing catalytic C-H activation methods would align with green chemistry principles by avoiding the need for pre-functionalized substrates. acs.org

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can shorten reaction times and reduce energy consumption compared to conventional heating methods.

Table 2: Green Chemistry Evaluation of Potential Synthetic Pathways

Principle Reductive Amination Halomethyl Substitution Nitrile Reduction (Catalytic)
Atom Economy Good Poor Moderate
Reagent Hazard Moderate (borohydrides) High (NBS, radical initiators) Low (H₂)
Solvent Choice Can use alcohols (e.g., ethanol) Often requires chlorinated solvents Can use green solvents (e.g., ethanol)
Waste Generation Low High (salt byproducts) Low
Step Economy Good (often one-pot) Moderate (multi-step) Moderate (multi-step)

Precursor Chemistry and Strategic Intermediate Transformations

The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors.

5-Hydroxy-2-methylbenzoic acid (p-Cresotinic acid): This is a critical precursor for the halomethyl substitution route. It is industrially prepared via the Kolbe-Schmitt reaction, which involves the carboxylation of p-cresol (B1678582) under high pressure and temperature. nist.govnist.gov This reaction provides a direct and established method for producing the required substituted benzoic acid scaffold.

5-Formylsalicylic acid: As the key intermediate for the reductive amination pathway, its synthesis is paramount. It can be prepared through the formylation of salicylic (B10762653) acid. The Duff reaction or the Reimer-Tiemann reaction are classical methods for introducing a formyl group onto a phenol (B47542) ring, although controlling the regioselectivity to favor the 5-position is a key challenge. researchgate.net

5-Chlorosalicylic acid or 5-Nitrosalicylic acid: These compounds can serve as precursors to 5-hydroxysalicylic acid through nucleophilic aromatic substitution of the chloro group or reduction of the nitro group, respectively. google.comchemicalbook.com 5-Hydroxysalicylic acid can then be further functionalized. For instance, a cyano group could potentially be introduced at the 2-position via complex multi-step sequences to generate the precursor for the nitrile reduction pathway.

Table 3: Key Precursors and Their Synthesis

Precursor Name Structure Common Synthetic Method Starting Material(s) Reference
5-Hydroxy-2-methylbenzoic acid C₈H₈O₃ Kolbe-Schmitt Reaction p-Cresol, CO₂ nist.govnist.gov
5-Formylsalicylic acid C₈H₆O₄ Formylation (e.g., Duff Reaction) Salicylic acid, Hexamethylenetetramine researchgate.net
5-Nitrosalicylic acid C₇H₅NO₅ Nitration Salicylic acid, Nitric acid google.com

Chemical Modifications of the Aminomethyl Moiety and its Reactivity Profiles

The primary aliphatic amine of the aminomethyl group in this compound is a key site for chemical modification, offering a nucleophilic center for various transformations. Common derivatization strategies include acylation and alkylation, which alter the group's polarity, steric bulk, and hydrogen bonding capacity.

Acylation: The aminomethyl group readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids activated by coupling reagents to form stable amide bonds. This reaction is fundamental in peptide synthesis and for attaching various functional moieties. For instance, coupling with activated carboxylic acids in the presence of reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) provides an efficient route to N-acylated derivatives. The reaction conditions are generally mild, preserving the integrity of the other functional groups.

Alkylation: N-alkylation of the aminomethyl group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines. A more controlled approach is reductive amination, where the amine is first condensed with a carbonyl compound to form a Schiff base, which is then reduced in situ with a reducing agent like sodium borohydride. This method allows for the introduction of a wide range of alkyl substituents. For instance, N-alkylation of amines with 2,5-furandimethanol (B16202) has been successfully achieved using a metal-ligand bifunctional iridium catalyst. nih.gov Protecting the nitrogen with a sterically hindered group like a triphenylmethane (B1682552) (trityl) or benzyl (B1604629) group can prevent racemization at adjacent stereocenters during alkylation. nih.gov

The reactivity of the aminomethyl group is influenced by the electronic properties of the benzene ring. The electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group can modulate the nucleophilicity of the amine, although its aliphatic nature largely dictates its reactivity profile.

Table 1: Representative Chemical Modifications of the Aminomethyl Moiety

Reaction TypeReagents and ConditionsProduct Functional Group
Acylation Acyl chloride, pyridineAmide
Carboxylic acid, EDC, HOBtAmide
Alkylation Alkyl halide, baseSecondary or Tertiary Amine
Aldehyde/Ketone, NaBH4Secondary Amine

Functionalization Strategies for the Carboxylic Acid Group

The carboxylic acid group of this compound is another key site for derivatization, primarily through esterification and amidation reactions. These transformations are crucial for creating prodrugs, linking to other molecules, and forming polymers.

Esterification: The formation of esters is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.comrug.nlyoutube.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. libretexts.orgorganic-chemistry.org This method is effective for a wide range of alcohols, from simple alkanols to more complex polyols. researchgate.net Alternative methods include reaction with alkyl halides in the presence of a non-quaternizable tertiary amine, which can offer better control and avoid the harsh acidic conditions of Fischer esterification. nih.gov

Amidation: The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, as it is not sufficiently electrophilic to react directly with amines. Common activating agents include carbodiimides like EDC, often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions. nih.govluxembourg-bio.comresearchgate.net The use of EDC with DMAP and a catalytic amount of HOBt has been shown to be effective for amide bond formation with electron-deficient amines. nih.gov These coupling reagents form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. This method is widely used in peptide synthesis and for the conjugation of the molecule to biomolecules. nih.govuantwerpen.be

Table 2: Common Functionalization Strategies for the Carboxylic Acid Group

Reaction TypeReagents and ConditionsProduct Functional Group
Esterification Alcohol, H+ catalyst (e.g., H2SO4)Ester
Alkyl halide, non-nucleophilic baseEster
Amidation Amine, EDC, HOBtAmide
Amine, SOCl2 then amineAmide

Derivatization and Protection Schemes for the Hydroxyl Group

The phenolic hydroxyl group in this compound provides a site for derivatization to form ethers and esters, and it often requires protection during reactions involving the other functional groups.

Derivatization: The hydroxyl group can be converted to an ether through the Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide, followed by reaction with an alkyl halide. nih.govlearncbse.inyoutube.com This method allows for the introduction of a wide variety of alkyl and aryl groups. Esterification of the phenolic hydroxyl can be achieved by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. The choice of derivatization strategy can significantly impact the biological activity of the resulting compound, as covering the phenolic hydroxyl group can alter its antioxidant and antimicrobial properties. pjmhsonline.com

Protection Schemes: To prevent unwanted side reactions during the functionalization of the aminomethyl or carboxylic acid groups, the hydroxyl group often needs to be protected. Common protecting groups for phenols include ethers and silyl (B83357) ethers. Benzyl ethers are frequently used due to their stability under a wide range of conditions and their ease of removal by catalytic hydrogenolysis. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are also popular as they are readily installed and can be removed under mild acidic conditions or with fluoride (B91410) ion sources. The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps.

Table 3: Derivatization and Protection of the Hydroxyl Group

StrategyReagents and ConditionsResulting GroupDeprotection Conditions
Ether Formation Alkyl halide, Base (e.g., K2CO3)Ether (-OR)Varies (e.g., HBr, BBr3)
Ester Formation Acyl chloride, PyridineEster (-OCOR)Acid or base hydrolysis
Protection (Benzyl) Benzyl bromide, BaseBenzyl ether (-OBn)H2, Pd/C
Protection (Silyl) TBDMSCl, ImidazoleTBDMS ether (-OTBDMS)H+ or F-

Directed Functionalization of the Benzene Core

The benzene ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the directing effects of the three existing substituents: the aminomethyl, hydroxyl, and carboxyl groups.

The hydroxyl group is a strong activating group and an ortho-, para-director. The aminomethyl group, being an alkylamine, is also an activating group and an ortho-, para-director. Conversely, the carboxylic acid group is a deactivating group and a meta-director. libretexts.orgpressbooks.publibretexts.orgunizin.org The interplay of these directing effects determines the position of incoming electrophiles.

Given the substitution pattern, the positions ortho to the powerful hydroxyl group (C4 and C6) are highly activated. The position ortho to the aminomethyl group (C3) is also activated. The position meta to the carboxylic acid (C3) is the least deactivated position by this group. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, directed by the strongly activating hydroxyl group.

Halogenation: Direct halogenation with reagents like bromine or chlorine in the presence of a Lewis acid catalyst would be expected to yield products substituted at the positions ortho and para to the hydroxyl group.

Nitration: Nitration using a mixture of nitric acid and sulfuric acid would also be expected to introduce a nitro group at the positions activated by the hydroxyl and aminomethyl groups. nih.govmdpi.com

Sulfonation: Sulfonation with fuming sulfuric acid would likely result in the introduction of a sulfonic acid group at the most activated positions on the ring. nih.gov

For more specific regiocontrol, directed metalation strategies could potentially be employed, although this would likely require prior protection of the acidic protons on the hydroxyl and carboxylic acid groups.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionElectrophileMajor Product(s) PredictedDirecting Influence
Halogenation Br+ or Cl+4-halo and/or 6-halo derivatives-OH and -CH2NH2 (ortho, para-directing)
Nitration NO2+4-nitro and/or 6-nitro derivatives-OH and -CH2NH2 (ortho, para-directing)
Sulfonation SO34-sulfo and/or 6-sulfo derivatives-OH and -CH2NH2 (ortho, para-directing)

Synthesis of Bio-Conjugates and Polymeric Architectures Incorporating this compound

The trifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecular architectures, such as bio-conjugates and polymers. While specific examples utilizing this exact molecule are not extensively documented in the readily available literature, the chemistry of the closely related 5-aminosalicylic acid (5-ASA) provides a strong precedent for its potential applications.

Bio-conjugates: The carboxylic acid and aminomethyl groups are ideal handles for conjugation to biomolecules like peptides, proteins, and oligonucleotides. Amide bond formation, as described in sections 3.1 and 3.2, is the most common method for creating these conjugates. For example, the carboxylic acid can be activated and reacted with an amino group on a peptide, or the aminomethyl group can react with an activated carboxyl group on a biomolecule. mdpi.comnih.govnih.gov Such conjugates can be designed to target specific biological sites or to combine the properties of the small molecule with those of the larger biomolecule.

Polymeric Architectures: The ability of this compound to act as an A-B-C type monomer, with two different reactive groups for polymerization (amine and carboxylic acid) and a pendant functional group (hydroxyl), makes it a candidate for the synthesis of functional polyamides. Polycondensation of the aminomethyl and carboxylic acid groups would lead to the formation of a polyamide chain with hydroxyl groups regularly spaced along the backbone. These hydroxyl groups could then be used for further functionalization or to modulate the physical properties of the polymer, such as its hydrophilicity and biodegradability.

The synthesis of polyamides from diamines and dicarboxylic acids is a well-established process, and a monomer containing both functionalities can undergo self-condensation. savemyexams.comgoogle.comsparkl.menih.govlibretexts.org For instance, polyamides based on the bio-based monomer 2,5-furandicarboxylic acid have been synthesized via melt polycondensation. rsc.org Similarly, polymers incorporating 5-aminosalicylic acid have been developed for drug delivery applications. These include poly(anhydride-esters) and polyurethanes where 5-ASA is part of the polymer backbone. libretexts.orgpressbooks.publibretexts.org These examples strongly suggest that this compound could be a valuable monomer for the creation of novel, functional polymers.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Aminomethyl 5 Hydroxybenzoic Acid

Comprehensive Spectroscopic Characterization (e.g., NMR, FT-IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of "2-(Aminomethyl)-5-hydroxybenzoic acid". Each method provides unique information about the molecule's atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals reveal the connectivity of hydrogen atoms. For "this compound," distinct signals would be expected for the aromatic protons, the aminomethyl protons, and the hydroxyl and carboxylic acid protons. ¹³C NMR spectroscopy complements this by identifying the chemical environment of each carbon atom in the molecule. The use of advanced NMR techniques, such as COSY and HMQC, can further establish the connectivity between protons and carbons. jocpr.comnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. dergipark.org.tr The FT-IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and various C-H and C=C stretching and bending vibrations of the aromatic ring. jocpr.comsemanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic ring and its substituents in "this compound" would result in characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands can be influenced by the solvent and the pH of the solution. researchgate.net

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural information. nih.gov

TechniqueExpected Observations for this compound
¹H NMRSignals for aromatic, aminomethyl, hydroxyl, and carboxylic acid protons with specific chemical shifts and coupling patterns.
¹³C NMRDistinct signals for each carbon atom, including the aromatic, aminomethyl, and carboxyl carbons.
FT-IRCharacteristic absorption bands for O-H, N-H, C=O, C-H, and C=C functional groups.
UV-VisAbsorption maxima in the UV region due to electronic transitions in the aromatic system.
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.

Chromatographic Separation, Purification, and Purity Assessment Techniques

Chromatographic methods are essential for the separation, purification, and purity assessment of "this compound". High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used technique for this purpose. nih.govbiotecha.lt

The separation of aminobenzoic acid isomers and related compounds is often achieved using reversed-phase HPLC. helixchrom.comlibretexts.org In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a pH modifier. zodiaclifesciences.com The retention of the compound on the column is influenced by its polarity, with more polar compounds eluting earlier. The purity of a sample can be determined by analyzing the resulting chromatogram for the presence of any impurity peaks. nih.govfishersci.com Preparative HPLC can be used to isolate and purify larger quantities of the compound. nih.gov

ParameterTypical Value/Condition
ColumnReversed-phase C18, 5 µm particle size
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectorUV at a specific wavelength (e.g., 254 nm or 280 nm)
Flow Rate1.0 mL/min
Injection Volume10 µL

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.gov This technique can be used to establish the absolute stereochemistry of chiral molecules and to analyze the arrangement of molecules in the crystal lattice, known as crystal packing. nih.govnih.gov

To perform X-ray crystallography, a single crystal of "this compound" of suitable quality is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected. nih.gov Analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined. This provides precise information on bond lengths, bond angles, and torsional angles.

Hyphenated Techniques and Emerging Analytical Approaches in Chemical Research

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced analytical capabilities. ijarnd.comnih.gov These techniques are particularly powerful for the analysis of complex mixtures and for providing comprehensive structural information on the separated components. researchgate.netspringernature.com

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. actascientific.com This allows for the determination of the molecular weights of the components as they elute from the column, aiding in their identification. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides NMR spectra of the separated compounds directly after they elute from the HPLC column. This technique is invaluable for the unambiguous structural elucidation of unknown compounds and impurities. nih.govresearchgate.net

Emerging analytical approaches continue to push the boundaries of chemical analysis, offering higher sensitivity, resolution, and speed. These advancements are critical for the detailed characterization of compounds like "this compound" in various research contexts.

Exploration of Potential Biological Activity Mechanisms of 2 Aminomethyl 5 Hydroxybenzoic Acid and Its Derivatives in Vitro and Theoretical Focus

Mechanistic Investigations of Radical Scavenging and Antioxidant Potential

The antioxidant capacity of 2-(aminomethyl)-5-hydroxybenzoic acid and its derivatives is rooted in their chemical structure, particularly the presence of hydroxyl (-OH) and amino (-NH2) groups attached to an aromatic ring. Phenolic acids, including hydroxybenzoic acid derivatives, can exert antioxidant effects through direct and indirect mechanisms. nih.gov Theoretical and in vitro studies have elucidated the primary mechanisms by which these compounds neutralize harmful free radicals.

The principal mechanism is often Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. nih.govpreprints.org This process results in a more stable phenoxyl radical, which is stabilized by resonance. nih.gov Computational studies using Density Functional Theory (DFT) help quantify the propensity for this reaction by calculating the Bond Dissociation Enthalpy (BDE). A lower BDE value for the O-H bond indicates a greater ease of hydrogen donation and, consequently, higher antioxidant activity. preprints.orgpreprints.org For instance, theoretical studies on various benzoic acid derivatives have shown that BDEs can range from approximately 78 to 112 kcal/mol, with lower values indicating higher potential activity through the HAT mechanism. preprints.org The position of hydroxyl groups significantly influences this activity; groups in the ortho or para position to the carboxylic group tend to show the highest activity. preprints.orgnih.gov

Another significant mechanism is Single Electron Transfer followed by Proton Transfer (SET-PT). In this process, the antioxidant molecule first transfers an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton. The feasibility of this mechanism is assessed by calculating the Ionization Potential (IP), with lower IP values suggesting a more favorable electron transfer. preprints.orgpreprints.org Theoretical calculations have shown that IP values for benzoic acid derivatives can range from approximately 185 to 195 kcal/mol in the gas phase, with these values being considerably lower in polar solvents like water, which facilitates the electron transfer process. preprints.orgpreprints.org

In vitro assays are crucial for validating these theoretical predictions. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulfonic acid (ABTS) radical scavenging assays. nih.gov For example, a study on 4-hydrazinobenzoic acid derivatives demonstrated potent DPPH radical scavenging activity, with some compounds showing 70–72% scavenging at a concentration of 20 μg/mL. nih.gov Similarly, derivatives of 5-aminosalicylic acid have shown good antioxidant properties in both DPPH and ABTS assays. The Ferric Reducing Antioxidant Power (FRAP) assay is another method used, which measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govnih.gov Studies have found that among dihydroxybenzoic acids, the 2,3-dihydroxy and 2,5-dihydroxy derivatives are particularly strong antioxidants in this assay. nih.govnih.gov

The antioxidant and antiradical efficiency is heavily dependent on the number and position of hydroxyl groups on the aromatic ring. nih.gov Generally, antioxidant properties increase with the number of -OH groups. nih.gov For example, gallic acid, with three hydroxyl groups, consistently shows higher antiradical activity than derivatives with one or two hydroxyl groups. nih.gov

Table 1: Theoretical Antioxidant Mechanism Parameters for Benzoic Acid Derivatives
ParameterTypical Value Range (kcal/mol)Associated MechanismSignificance
Bond Dissociation Enthalpy (BDE)78.2 - 111.9Hydrogen Atom Transfer (HAT)Lower value indicates greater ease of H-atom donation. preprints.org
Ionization Potential (IP)121.8 - 138.3 (in solution)Single Electron Transfer (SET-PT)Lower value indicates greater ease of electron donation. preprints.org

Theoretical and In Vitro Studies of Enzyme Interaction Mechanisms

Computational and in vitro studies have explored the interactions of hydroxybenzoic acid derivatives with various enzymes, revealing them as potential inhibitors for targets involved in inflammation and metabolic regulation. Molecular docking, a key computational tool, predicts how a ligand binds to the active site of a protein and estimates its binding affinity. mdpi.comnih.gov

One major area of investigation is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain. mdpi.com In silico studies on 5-acetamido-2-hydroxy benzoic acid derivatives have analyzed their binding affinity with COX-2 receptors. mdpi.comnih.gov These studies show that the derivatives can position themselves within the enzyme's active site, forming key interactions. For example, hydrogen bonds with residues like Ser530 and interactions with alpha-helices and beta-sheets within the binding pocket are crucial for inhibition. mdpi.com The calculated binding affinities for some derivatives have been found to be comparable to known NSAIDs like ibuprofen, with values around -7.5 kcal/mol. mdpi.com

Myeloperoxidase (MPO) is another enzyme targeted by these derivatives. MPO plays a role in oxidative stress and inflammation. Several amide derivatives of 5-aminosalicylic acid (5-ASA) have been evaluated as MPO inhibitors. In vitro assays using the O-dianisidine method confirmed the inhibitory effects of these compounds, while in silico analyses provided insights into their binding modes within the MPO active site, showing favorable geometric and free energy values.

More recently, sirtuin deacetylases, such as SIRT5, have been identified as potential targets. SIRT5 is involved in regulating metabolic pathways and is considered a target for cancer therapy. nih.gov A screening assay identified a 2-hydroxybenzoic acid derivative as a selective SIRT5 inhibitor. nih.gov Molecular docking studies revealed that the inhibitor's carboxylate group forms a bidentate salt bridge with Arg105 and a hydrogen bond with Tyr102 in the enzyme's binding pocket. The adjacent hydroxyl group also forms a critical hydrogen bond with Val221, highlighting the importance of the 2-hydroxybenzoic acid structure for maintaining SIRT5 inhibition. nih.gov

Table 2: In Silico Binding Affinities of Benzoic Acid Derivatives with Enzyme Targets
Derivative ClassEnzyme TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
5-Acetamido-2-hydroxy benzoic acid derivativeCOX-2 (Homo sapiens)-7.5Ser530, Tyr348, Met522 mdpi.com
2-Hydroxybenzoic acid derivativeSIRT5Not specifiedArg105, Tyr102, Val221 nih.gov

Hypothesized Receptor Binding Mechanisms and Molecular Recognition (In Vitro and Computational)

Molecular recognition, the specific noncovalent interaction between a ligand and a biological macromolecule, is fundamental to the biological activity of this compound and its derivatives. tamu.edunih.gov Computational methods, including molecular dynamics (MD) simulations and docking studies, are instrumental in hypothesizing these binding mechanisms at a molecular level. tamu.eduplos.org

These computational tools elucidate how a molecule like a hydroxybenzoic acid derivative fits into a receptor's binding site and the specific forces that stabilize the complex. plos.orgnih.gov Key interactions often include hydrogen bonds, electrostatic interactions, hydrophobic contacts, and π-π stacking. For example, in the context of enzyme inhibition, the carboxylate group of a benzoic acid derivative can form strong electrostatic interactions and hydrogen bonds with positively charged (e.g., Arginine) or polar (e.g., Tyrosine) amino acid residues in a binding pocket. nih.gov The aromatic ring can participate in hydrophobic interactions with nonpolar residues like Phenylalanine or Leucine. plos.org

The specific structural features of this compound—the hydroxyl group, the aminomethyl group, and the carboxyl group—provide multiple points for potential interaction. The aminomethyl group can act as a hydrogen bond donor and participate in electrostatic interactions, while the hydroxyl and carboxyl groups are classic hydrogen bond donors/acceptors and can engage in salt bridges. nih.govmdpi.com These features allow for diverse and specific recognition by various biological receptors, forming the basis for their potential pharmacological activities.

In Vitro Modulatory Mechanisms Against Pathogenic Microorganisms (e.g., antibacterial, antifungal, anthelmintic for related derivatives)

Derivatives of benzoic acid have demonstrated a broad spectrum of in vitro activity against various pathogenic microorganisms, including bacteria, fungi, and helminths. nih.govijcrt.org The primary mechanism of antimicrobial action for benzoic acid itself is pH-dependent; the undissociated, more lipophilic form of the acid can penetrate microbial cell membranes and disrupt the internal pH balance, inhibiting cellular functions. ijcrt.org

Antibacterial Activity: In vitro studies have confirmed the antibacterial properties of various hydroxybenzoic acid derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For example, Schiff base derivatives of 5-aminosalicylic acid are more active against Escherichia coli and Staphylococcus aureus than their corresponding azo compounds. researchgate.net One derivative showed a 23 mm inhibition zone against E. coli, while another produced a 25 mm zone against S. aureus at a concentration of 1000 µg/ml. researchgate.net In another study, a sulfonamide derivative of 5-chloro-2-hydroxybenzoic acid was highly active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) ranging from 15.62 to 31.25 μmol/L. nih.gov

Antifungal Activity: Several benzoic acid derivatives have shown significant antifungal potential. nih.govresearchgate.net In a study of 2-aminobenzoic acid derivatives against a clinical isolate of Candida albicans, two compounds exhibited fungicidal activity with a MIC of 70 µg/mL. nih.gov These compounds also acted synergistically with the common antifungal drug Fluconazole. nih.gov Further investigation suggested that their mechanism may involve the downregulation of genes responsible for hyphal growth and adhesion (HWP, ERG11, and ASL3). nih.gov Similarly, 2-acyl-1,4-benzohydroquinone derivatives have shown potent activity against various Candida and Aspergillus species, with one compound, 2-octanoylbenzohydroquinone, displaying MIC values as low as 2 to 16 μg/mL, comparable to the standard drug amphotericin B against certain strains. researchgate.netnih.gov

Anthelmintic Activity: The anthelmintic properties of benzoic acid derivatives have also been explored in vitro. Benzimidazole (B57391) derivatives, which are structurally related, are known to target β-tubulin in nematodes, disrupting microtubule formation and compromising essential cellular functions. nih.gov Studies using the earthworm Pheretima posthuma as a model have shown that novel benzofuran (B130515) derivatives containing a thiazolo benzimidazole nucleus are effective anthelmintic agents. nih.gov More directly, new derivatives of benzhydroxamic acid have been synthesized and tested against the parasitic nematode Haemonchus contortus and the free-living nematode Caenorhabditis elegans. nih.gov One compound, OMK211, was effective at micromolar concentrations against both larval and adult stages of drug-sensitive and drug-resistant strains of H. contortus, with an IC₅₀ of approximately 1 μM in adult males. nih.gov

Table 3: In Vitro Antimicrobial Activity of Selected Benzoic Acid Derivatives
Derivative ClassPathogenActivity MetricResult
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MRSA)MIC15.62-31.25 μmol/L nih.gov
2-Aminobenzoic acid derivativeCandida albicansMIC70 µg/mL nih.gov
2-OctanoylbenzohydroquinoneCandida kruseiMIC2 µg/mL nih.gov
Benzhydroxamic acid derivative (OMK211)Haemonchus contortus (adult male)IC₅₀~1 μM nih.gov

Elucidation of Potential Anti-inflammatory Pathways in Cellular Models

The anti-inflammatory effects of hydroxybenzoic acid derivatives have been investigated in various in vitro cellular models, revealing their ability to modulate key inflammatory pathways. nih.gov Phenolic acids can interfere with the production of pro-inflammatory cytokines and modulate signaling pathways such as the NF-κB pathway. nih.gov

One of the primary mechanisms is the inhibition of enzymes that produce inflammatory mediators. As discussed previously, derivatives of 5-acetamido-2-hydroxy benzoic acid and 5-aminosalicylic acid can inhibit COX-2 and myeloperoxidase (MPO), respectively. mdpi.com Inhibition of these enzymes directly reduces the synthesis of prostaglandins (B1171923) and hypochlorous acid, both potent inflammatory molecules.

In cellular models, treatment with certain hydroxybenzoic acid derivatives has been shown to reduce the expression of pro-inflammatory markers. For example, quercetin, a flavonol with a structure related to phenolic acids, has been shown in cell culture to attenuate NF-κB signaling while activating the antioxidant Nrf2 pathway. mdpi.com This dual action leads to a decrease in the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS. mdpi.com Similarly, 2,3-dihydroxybenzoic acid has been reported to decrease the level of NF-κB induction in monocytes treated with hydrogen peroxide, an effect linked to its antioxidant and iron-chelating properties. nih.gov

The transcription factor p53 also plays a role in regulating inflammation. mdpi.com It can promote the inflammatory response in microglial cells, and preventing its activation is a potential strategy for reducing neuroinflammation. mdpi.com The ability of phenolic compounds to modulate pathways like p53, often through their antioxidant effects, represents another potential anti-inflammatory mechanism. mdpi.com By scavenging reactive oxygen species, these compounds can reduce the oxidative stress that often triggers inflammatory signaling cascades, including those mediated by NF-κB and p53. nih.govmdpi.com

2 Aminomethyl 5 Hydroxybenzoic Acid As a Versatile Building Block in Complex Molecular Architectures

Strategic Application in the Synthesis of Natural Product Analogs

Aminobenzoic acid derivatives are crucial components in the biosynthesis of numerous valuable natural products. researchgate.net While direct synthetic applications of 2-(aminomethyl)-5-hydroxybenzoic acid are not extensively documented, the strategic importance of its parent isomers, particularly aminohydroxybenzoic acids, is well-established. For instance, the regioisomer 3-amino-5-hydroxybenzoic acid serves as the starter unit for the biosynthesis of the ansa-bridged rifamycins (B7979662) and geldanamycins. researchgate.net Similarly, other isomers are key building blocks in the assembly of antibiotics like platensimycin (B21506) and platencin. researchgate.net

The structural framework of this compound provides an ideal platform for creating novel analogs of such natural products. mdpi.com By using this compound as a starting block, chemists can systematically modify the core structure of known bioactive molecules. This approach, central to diversity-oriented synthesis, allows for the exploration of structure-activity relationships (SAR), potentially leading to compounds with improved efficacy or novel biological activities. mdpi.com For example, the synthesis of 5-(aminomethyl)-2'-deoxyuridine, an analog of the nucleoside thymidine, has been accomplished for the investigation of its biological activities. nih.gov This demonstrates the principle of using aminomethyl-functionalized building blocks to generate analogs of complex biomolecules.

Integration into Novel Pharmaceutical Scaffolds and Chemical Libraries

In medicinal chemistry, a "scaffold" refers to a core molecular structure upon which various functional groups can be appended to create a library of related compounds for drug screening. lifechemicals.com Para-aminobenzoic acid (PABA) and its derivatives are widely recognized as valuable building blocks for this purpose due to their structural versatility. nih.gov The compound this compound is an exemplary scaffold, offering three distinct and chemically addressable functional groups for derivatization.

This multi-functionality is highly advantageous for constructing chemical libraries aimed at discovering new therapeutic agents. medchemexpress.com For instance, research on an isomer, 5-amino-2-hydroxybenzoic acid, has shown it can be used as a starting reagent to synthesize derivatives of 5-acetamido-2-hydroxy benzoic acid, which have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The ability to selectively modify the amino, hydroxyl, and carboxyl groups allows for the generation of a vast number of unique structures from a single core, significantly expanding the chemical space available for biological screening. researchgate.net This systematic approach is fundamental to identifying lead compounds with desirable pharmacological properties.

Table 1: Potential Diversification of this compound for Chemical Libraries

Functional GroupPositionPotential ReactionsResulting MoietyTherapeutic Goal
Carboxylic AcidC1Amide coupling, EsterificationAmides, EstersModulate solubility, Target engagement
AminomethylC2Acylation, Sulfonylation, Reductive aminationAmides, Sulfonamides, Secondary/Tertiary aminesAlter binding affinity, Introduce new interaction points
HydroxylC5Etherification, EsterificationEthers, EstersImprove metabolic stability, Fine-tune electronics

Utilization in the Development of Functional Materials and Polymers

The distinct functional groups of this compound make it a valuable monomer for the synthesis of functional polymers. Polymers containing acidic or amine functional groups have a wide range of applications, including in biomaterials, water treatment, and as ion-exchange resins. The carboxylic acid and hydroxyl groups can participate in step-growth polymerization reactions, such as polycondensation, to form polyesters and polyamides. The presence of the aminomethyl group provides an additional site for cross-linking or for post-polymerization modification, imparting specific properties to the final material. rsc.orgresearchgate.net

For example, hydroxybenzoic acids are used in the synthesis of metal-organic frameworks (MOFs) which can act as catalysts for ring-opening polymerization. nih.gov The incorporation of a monomer like this compound could introduce amine functionalities into the polymer backbone, which can be used to chelate metal ions or alter the surface properties of the material. nih.gov The specific orientation of the functional groups can direct the polymer's architecture and its interactions with other substances, leading to materials designed for specific applications.

Table 2: Polymer Types and Potential Applications from this compound Monomer

Polymer TypeFunctional Groups Involved in PolymerizationKey FeaturePotential Application
Polyester-COOH and -OHPendant -CH₂NH₂ groupsFunctional coatings, Drug delivery matrices
Polyamide-COOH and -CH₂NH₂Pendant -OH groupsHigh-performance fibers, Membranes
Poly(ester-amide)-COOH, -OH, and -CH₂NH₂Complex, cross-linked networkThermosetting resins, Chelating agents for metal recovery

Contribution to Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. researchgate.net The process by which these molecules organize into ordered structures is known as self-assembly. nih.gov this compound is an excellent candidate for forming such assemblies due to its capacity for forming multiple, directional hydrogen bonds and potential for π–π stacking interactions.

The carboxylic acid group can act as both a hydrogen bond donor and acceptor, often forming strong dimeric interactions with other carboxylic acid groups. The hydroxyl and aminomethyl groups are also potent hydrogen bond donors and acceptors. This network of potential non-covalent interactions can guide the molecules to self-assemble into well-defined, higher-order structures like tapes, sheets, or helical fibers. nih.gov While the self-assembly of this specific molecule is not widely reported, related aminobenzoic acids and aromatic amino acids are known to form supramolecular materials. nih.govnih.gov The principles of molecular recognition that govern these systems suggest that this compound could be used to create novel hydrogels, liquid crystals, or other functional soft materials driven by self-assembly.

Table 3: Non-Covalent Interactions involving this compound

Functional GroupInteraction TypeRolePotential Supramolecular Motif
Carboxylic Acid (-COOH)Hydrogen BondingDonor & AcceptorCarboxylic acid dimer
Hydroxyl (-OH)Hydrogen BondingDonor & AcceptorChains, Rings
Aminomethyl (-CH₂NH₂)Hydrogen BondingDonorIntermolecular networks
Benzene (B151609) Ringπ–π StackingStacking UnitColumnar or lamellar structures

Future Directions and Emerging Research Avenues for 2 Aminomethyl 5 Hydroxybenzoic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The application of flow chemistry and automated synthesis to the production of 2-(Aminomethyl)-5-hydroxybenzoic acid has not been documented in publicly available scientific literature. These advanced synthesis techniques offer numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for higher yields and purity. The principles of continuous flow processing could theoretically be applied to the synthesis of this compound, potentially streamlining its production and enabling more efficient exploration of its derivatives. However, without specific research, any discussion of potential reaction conditions or platform integration remains speculative.

Multidisciplinary Research Bridging Chemistry, Biology, and Materials Science

While the core structure of this compound contains functional groups—an aminomethyl group, a hydroxyl group, and a carboxylic acid—that suggest potential for biological activity and utility in materials science, there is a lack of specific research in these areas. Investigations into its biological properties, such as enzyme inhibition or receptor binding, have not been reported. Furthermore, its potential as a monomer for polymer synthesis or as a component in the development of novel functional materials is an area that remains to be investigated. The exploration of its coordination chemistry with various metal ions could also present an interesting avenue for future multidisciplinary studies.

Addressing Synthetic Challenges and Enhancing Accessibility for Research

Exploration of Novel Applications in Untapped Academic Domains

Given the foundational stage of research into this compound, its application in novel and untapped academic domains is an area ripe for exploration. The presence of versatile functional groups suggests a range of possibilities. For instance, its potential as a precursor for the synthesis of novel heterocyclic compounds, as a building block in medicinal chemistry for the development of new therapeutic agents, or as a ligand in catalysis are all plausible yet uninvestigated research avenues. The initiation of exploratory studies is necessary to uncover any unique properties and potential applications that this compound may hold.

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis

StepReagents/ConditionsMonitoring Method
ProtectionAcetic anhydride, baseTLC (Rf tracking)
ReductionPd/C, H₂, methanolHPLC (>95% purity)
DeprotectionHCl (aqueous)NMR confirmation

Basic: How can researchers confirm the structural identity of this compound?

Answer:
A combination of spectroscopic and chromatographic techniques is critical:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups. Compare chemical shifts to analogous compounds (e.g., 2-amino-5-hydroxybenzoic acid, δ 6.8–7.2 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~181.17 g/mol). Fragmentation patterns can distinguish positional isomers .
  • Infrared (IR) Spectroscopy : Identify characteristic peaks for carboxylic acid (1700–1720 cm⁻¹), amine (3300–3500 cm⁻¹), and hydroxyl (3200–3600 cm⁻¹) groups .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:
Stability is influenced by:

  • Light and oxygen : Store in amber glass vials under inert gas (N₂/Ar) to prevent oxidation and photodegradation .
  • Temperature : Long-term storage at –20°C in desiccated environments minimizes hydrolysis of the carboxylic acid group .
  • pH sensitivity : Avoid aqueous solutions at extreme pH (<2 or >10), which may degrade the compound via decarboxylation or amine protonation .

Q. Table 2: Stability Profile

ConditionDegradation PathwayMitigation Strategy
Light exposurePhotooxidationAmber containers, dark storage
High humidityHydrolysisDesiccant (silica gel)
Elevated temperatureThermal decompositionStorage ≤ –20°C

Advanced: How can researchers optimize the synthesis yield of this compound?

Answer:
Yield optimization requires systematic parameter screening:

  • Catalyst efficiency : Compare Pd/C, Raney Ni, or PtO₂ for nitro reduction steps. Pd/C typically offers >90% conversion in hydrogenation reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility but may require post-reaction removal via rotary evaporation .
  • Reaction time : Use real-time monitoring (e.g., in situ IR) to terminate reactions at peak product concentration, avoiding side reactions like over-reduction .

Advanced: How should researchers resolve contradictions in spectroscopic data for this compound?

Answer:
Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings, especially for aromatic protons near functional groups .
  • Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing spectral changes at 25°C vs. –40°C .
  • Cross-validation with X-ray crystallography : If crystalline, single-crystal XRD provides unambiguous structural confirmation .

Advanced: What computational approaches predict the reactivity of this compound in medicinal chemistry applications?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydroxyl group may act as a hydrogen-bond donor in receptor binding .
  • Molecular docking : Simulate interactions with biological targets (e.g., serotonin receptors) using software like AutoDock Vina. Compare results to experimental IC₅₀ values from analogous compounds .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, highlighting potential metabolic liabilities (e.g., glucuronidation of the hydroxyl group) .

Advanced: How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

Answer:
Discrepancies may stem from assay variability or impurity profiles. Solutions include:

  • Strict purity thresholds : Use HPLC-MS to ensure >98% purity, as impurities <2% can skew receptor-binding assays .
  • Standardized assay protocols : Replicate conditions (e.g., buffer pH, cell lines) from literature studies (e.g., dopamine D2 receptor antagonism assays) .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent choice (DMSO vs. saline) .

Safety and Handling Guidelines

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.